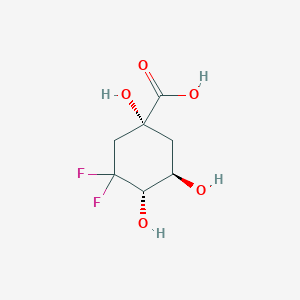
(1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative. This compound is notable for its unique structure, which includes three hydroxyl groups and two fluorine atoms on a cyclohexane ring. The presence of fluorine atoms can significantly alter the chemical and biological properties of the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of (1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid typically involves multiple steps starting from naturally occurring compounds. One common method involves the use of (−)-quinic acid as a starting material. The synthesis process includes several steps of functional group transformations, including fluorination and hydroxylation, to achieve the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Its unique structure makes it a candidate for drug development, especially in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of (1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid involves its interaction with specific enzymes. For example, it acts as a potent inhibitor of type II dehydroquinases by mimicking the enolate intermediate in the enzyme’s catalytic cycle. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its natural substrate .
Comparison with Similar Compounds
Similar compounds to (1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid include other fluorinated cyclohexane derivatives and hydroxylated cyclohexanes. For instance:
(1R,4S,5R)-3-fluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid: This compound has only one fluorine atom and exhibits different reactivity and biological activity.
(1R,4S,5R)-1,4,5-trihydroxycyclohexane-1-carboxylic acid: Lacks fluorine atoms, resulting in different chemical properties and biological interactions. The uniqueness of this compound lies in its dual fluorination, which enhances its stability and reactivity compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C7H10F2O5 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
(1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O5/c8-7(9)2-6(14,5(12)13)1-3(10)4(7)11/h3-4,10-11,14H,1-2H2,(H,12,13)/t3-,4+,6-/m1/s1 |
InChI Key |
JTOMRSMMMDLWND-ALEPSDHESA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C(C[C@]1(C(=O)O)O)(F)F)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)
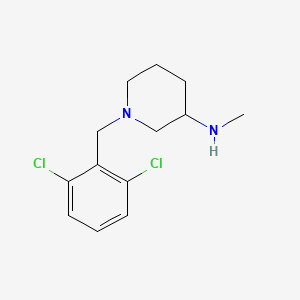


![L-Alanyl-N-[(1alpha,5alpha,6alpha)-3-[6-Carboxy-8-(2,4-Difluorophenyl)-3-Fluoro-5,8-Dihydro-5-Oxo-1,8-Naphthyridin-2-Yl]-3-Azabicyclo[3.1.0]Hex-6-Yl]-L-Alaninamide](/img/structure/B12831644.png)
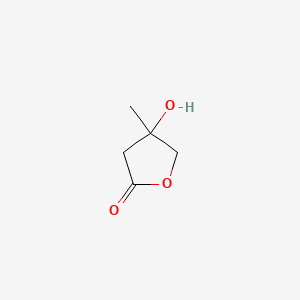
![Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)
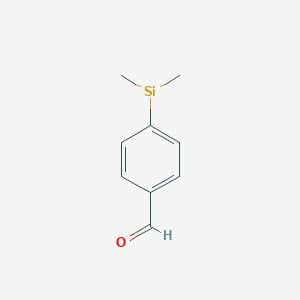


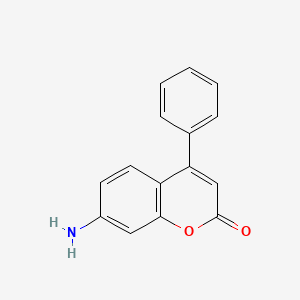

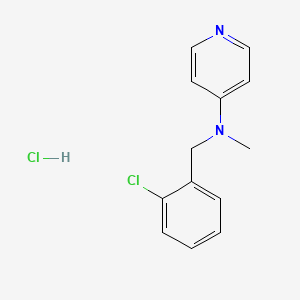
![Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12831693.png)
